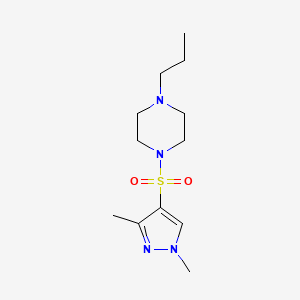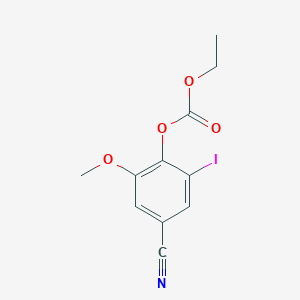![molecular formula C21H25BrN2O2 B5450868 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5450868.png)
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features an adamantane moiety, a bromophenyl group, and a pyrrolidine-2,5-dione structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethyl acetate and hexanes, and purification steps such as flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学的研究の応用
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the bromophenyl group can interact with various biological receptors. The pyrrolidine-2,5-dione structure is crucial for the compound’s binding affinity and activity .
類似化合物との比較
Similar Compounds
1-Adamantanamine: Shares the adamantane moiety but lacks the bromophenyl and pyrrolidine-2,5-dione groups.
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Pyrrolidine-2,5-dione derivatives: Compounds with the same pyrrolidine-2,5-dione ring but different substituents.
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-BROMOPHENYL)PYRROLIDINE-2,5-DIONE is unique due to the combination of its three distinct structural components.
特性
IUPAC Name |
3-(1-adamantylmethylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c22-16-1-3-17(4-2-16)24-19(25)8-18(20(24)26)23-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,13-15,18,23H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHPNWLBYVEQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4CC(=O)N(C4=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(methoxymethyl)-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5450786.png)
![8-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5450794.png)
![7-acetyl-3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5450796.png)



![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5450814.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B5450816.png)


![4-methyl-6-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,3-benzothiazol-2-amine](/img/structure/B5450833.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5450844.png)

![N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5450852.png)
